1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
Indole and its derivatives play a significant role in medicinal chemistry . They are gaining a lot of importance due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Synthesis Analysis
In a recent work, some new sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .
Molecular Structure Analysis
The structure of indole constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Chemical Reactions Analysis
The synthesis of indole derivatives often involves heterocyclic chemistry, which is crucial in medication design . One common method for synthesizing indole derivatives is the Fischer indolisation .
Physical and Chemical Properties Analysis
Indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point of 253 °C .
Scientific Research Applications
Antifungal and Antibacterial Properties
1-Ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide and its derivatives have been studied for their antifungal and antibacterial properties. Ergenç et al. (1990) synthesized derivatives of this compound and evaluated their antifungal potency, finding that some derivatives exhibited high antifungal activity (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990). Similarly, Mir and Mulwad (2009) synthesized derivatives and evaluated their antibacterial activity, noting significant effects (Mir & Mulwad, 2009).
TNF-α Inhibition for Inflammatory Diseases
Deng et al. (2018) explored the application of this compound as TNF-α inhibitors, which are crucial in managing inflammatory diseases. They found that certain analogs of this compound could potentially be developed as potent TNF-α inhibitors (Deng, Zhang, Tang, Liu, Shen, Liu, & Lai, 2018).
Potential Antitumor Activity
Joseph et al. (1997) synthesized derivatives of this compound and found that some of these derivatives possess potential antitumor activity (Joseph, Cornec, Mérour, Solans, & Font‐Bardia, 1997).
Synthesis and Characterization for Bioactive Molecules
Wang et al. (2018) reported the silver-catalyzed synthesis of polysubstituted derivatives of this compound, noting their significance as biological and pharmaceutical cores (Wang, Zhang, Yao, Qiu, Li, & Zhou, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-ethyl-2-oxo-N-(1-phenylethyl)benzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-3-23-18-12-13-19(16-10-7-11-17(20(16)18)21(23)24)27(25,26)22-14(2)15-8-5-4-6-9-15/h4-14,22H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZHQNYCZYIGLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(C)C4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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